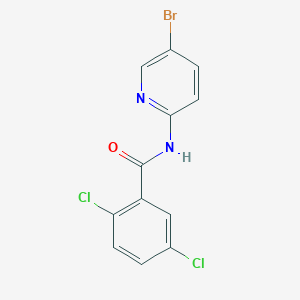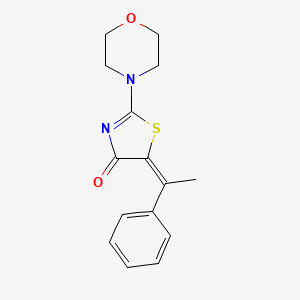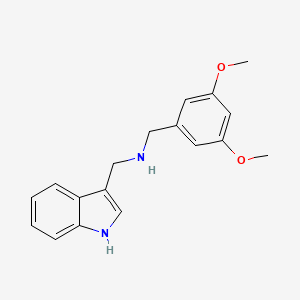
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMBA belongs to the class of beta-carbolines, which are naturally occurring compounds found in various plants and animals.
科学研究应用
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine has shown promising results in various scientific research applications. One of the most significant areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. This compound has also been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation.
In addition to its anti-cancer properties, this compound has also been studied for its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine is not fully understood, but it is believed to work through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of certain proteins from the mitochondria. This compound has also been found to inhibit the activity of certain enzymes involved in cell proliferation, such as protein kinase C and cyclin-dependent kinases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to their destruction. In neurons, this compound protects against oxidative stress and inflammation, which can lead to cell damage and death. This compound has also been found to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine in lab experiments is its availability and ease of synthesis. This compound is readily available in high purity, making it a convenient compound to work with. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on (3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in these diseases.
Another area of interest is the development of this compound analogs with improved potency and selectivity. By modifying the chemical structure of this compound, it may be possible to enhance its anti-cancer and neuroprotective properties while minimizing its side effects.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its anti-cancer and neuroprotective properties make it a promising candidate for the development of new therapies for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
(3,5-dimethoxybenzyl)(1H-indol-3-ylmethyl)amine can be synthesized through a multi-step process, starting with the reaction of 3,5-dimethoxybenzaldehyde and indole-3-acetaldehyde in the presence of a reducing agent. The resulting product is then treated with a base to form this compound. This synthesis method has been optimized for high yield and purity, making this compound readily available for scientific research.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-N-(1H-indol-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-21-15-7-13(8-16(9-15)22-2)10-19-11-14-12-20-18-6-4-3-5-17(14)18/h3-9,12,19-20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBHXLFMUPLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
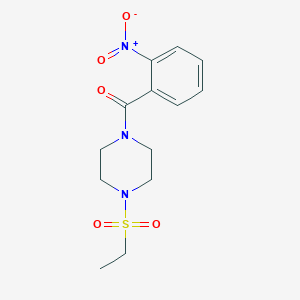
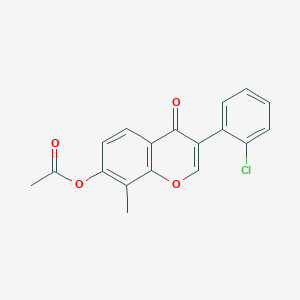

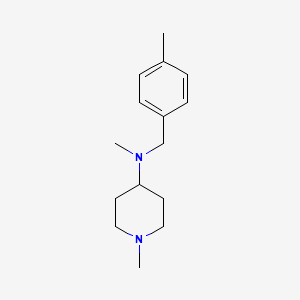
![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
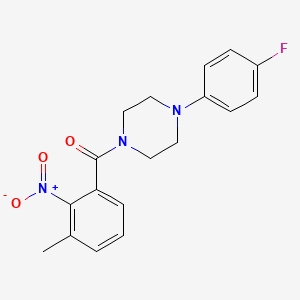
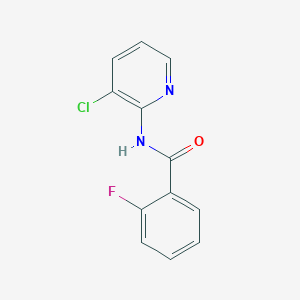

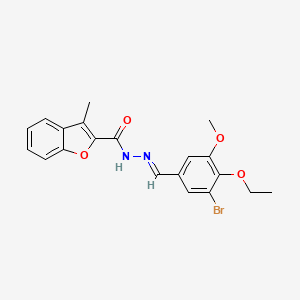
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
